molecular formula C23H25BrN2O3 B11031304 2-Amino-7-[(6-bromohexyl)oxy]-4-(3-methoxyphenyl)-4H-chromen-3-YL cyanide

2-Amino-7-[(6-bromohexyl)oxy]-4-(3-methoxyphenyl)-4H-chromen-3-YL cyanide

Cat. No.: B11031304
M. Wt: 457.4 g/mol
InChI Key: WHTZPPYYDDGZPD-UHFFFAOYSA-N
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Description

2-Amino-7-[(6-bromohexyl)oxy]-4-(3-methoxyphenyl)-4H-chromen-3-YL cyanide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-[(6-bromohexyl)oxy]-4-(3-methoxyphenyl)-4H-chromen-3-YL cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Bromohexyl Ether: The bromohexyl ether moiety can be attached through an etherification reaction using a bromohexanol derivative.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Incorporation of the Cyanide Group: The cyanide group can be added via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-[(6-bromohexyl)oxy]-4-(3-methoxyphenyl)-4H-chromen-3-YL cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-7-[(6-bromohexyl)oxy]-4-(3-methoxyphenyl)-4H-chromen-3-YL cyanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-7-[(6-bromohexyl)oxy]-4-(3-methoxyphenyl)-4H-chromen-3-YL cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methoxybenzothiazole: A compound with similar structural features and biological activities.

    4H-chromen-3-carbonitriles: A class of compounds with a chromene core and a cyanide group, known for their diverse biological activities.

Uniqueness

2-Amino-7-[(6-bromohexyl)oxy]-4-(3-methoxyphenyl)-4H-chromen-3-YL cyanide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its bromohexyl ether moiety, in particular, provides opportunities for further chemical modifications and the development of novel derivatives.

Properties

Molecular Formula

C23H25BrN2O3

Molecular Weight

457.4 g/mol

IUPAC Name

2-amino-7-(6-bromohexoxy)-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H25BrN2O3/c1-27-17-8-6-7-16(13-17)22-19-10-9-18(28-12-5-3-2-4-11-24)14-21(19)29-23(26)20(22)15-25/h6-10,13-14,22H,2-5,11-12,26H2,1H3

InChI Key

WHTZPPYYDDGZPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C=C(C=C3)OCCCCCCBr)OC(=C2C#N)N

Origin of Product

United States

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